molecular formula C15H22N2O4S B12935362 Ethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylate

Ethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylate

Cat. No.: B12935362
M. Wt: 326.4 g/mol
InChI Key: OSFHQAFUFJAFEM-LLVKDONJSA-N
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Description

Ethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylate (CAS: 1823496-85-0) is a chiral thiazole derivative featuring a tert-butoxycarbonyl (Boc)-protected pyrrolidine ring at the 2-position of the thiazole core and an ethyl ester group at the 4-position. Its molecular formula is C₁₅H₂₂N₂O₄S, with a molecular weight of 326.41 g/mol . The Boc group enhances steric protection of the pyrrolidine nitrogen, improving stability during synthetic processes.

Properties

Molecular Formula

C15H22N2O4S

Molecular Weight

326.4 g/mol

IUPAC Name

ethyl 2-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H22N2O4S/c1-5-20-13(18)10-9-22-12(16-10)11-7-6-8-17(11)14(19)21-15(2,3)4/h9,11H,5-8H2,1-4H3/t11-/m1/s1

InChI Key

OSFHQAFUFJAFEM-LLVKDONJSA-N

Isomeric SMILES

CCOC(=O)C1=CSC(=N1)[C@H]2CCCN2C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2CCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Biological Activity

Ethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound has the following characteristics:

  • IUPAC Name : this compound
  • CAS Number : 871716-62-0
  • Molecular Weight : 326.4 g/mol
  • Chemical Formula : C15H22N2O4S

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties :
    • The compound has shown potential in inhibiting specific cancer-related proteins, particularly HSET (KIFC1), which is crucial for the survival of cancer cells with multiple centrosomes. In vitro studies demonstrated micromolar inhibition of HSET, leading to increased multipolar mitotic spindles in centrosome-amplified cancer cells .
  • Mechanism of Action :
    • The thiazole moiety is essential for the compound's activity, with modifications to its structure significantly affecting potency. For instance, removal of certain substituents resulted in a drastic decrease in inhibitory activity against HSET .
  • Selectivity and Potency :
    • High-throughput screening has identified this compound as a potent inhibitor with high selectivity against other mitotic kinesins, such as Eg5. The selectivity profile suggests that it may minimize off-target effects common with less selective compounds .

Table 1: Summary of Biological Activities and Mechanisms

Activity TypeFindingsReference
AnticancerInhibition of HSET leading to multipolar spindles
SelectivityHigh selectivity against Eg5
Structural ImpactModifications to thiazole decrease potency

Case Study: HSET Inhibition in Cancer Cells

In a study involving DLD1 human colon cancer cells, treatment with this compound at concentrations around 15 μM resulted in a significant increase in multipolar mitoses observed under microscopy. This effect was specific to centrosome-amplified cells, indicating the compound's targeted action against cancer cell survival mechanisms .

Scientific Research Applications

A. Anticancer Research

Ethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylate has been studied for its anticancer properties. Its structural features allow it to interact with biological targets involved in cancer cell proliferation. Research indicates that derivatives of thiazole compounds can inhibit tumor growth by interfering with specific signaling pathways, making them promising candidates for drug development .

B. Antimicrobial Activity

Studies have shown that thiazole derivatives exhibit antimicrobial properties against various pathogens. The unique structure of this compound enhances its efficacy against bacteria and fungi, suggesting its potential use in developing new antimicrobial agents .

A. Chiral Synthesis

The compound serves as a chiral building block in organic synthesis. Its pyrrolidine and thiazole moieties can be utilized to create complex molecules with specific stereochemistry, which is crucial in the synthesis of pharmaceuticals and agrochemicals .

B. Reaction Intermediates

This compound can act as an intermediate in the synthesis of other biologically active compounds. Its functional groups allow for further modifications, enabling chemists to explore a variety of synthetic pathways .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of cancer cell lines with IC50 values in the low micromolar range, indicating significant potency .
Study 2Antimicrobial EfficacyShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations comparable to established antibiotics .
Study 3Chiral SynthesisUtilized as a precursor for synthesizing novel chiral compounds with potential therapeutic applications .

Chemical Reactions Analysis

Thiazole Ring Formation via Cyclocondensation

The core thiazole moiety is formed through Hantzsch thiazole synthesis, reacting a Boc-protected thioamide precursor with ethyl bromopyruvate. This reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of bromopyruvate, followed by cyclization and elimination of HBr.

Representative Reaction Conditions and Yields

Starting MaterialSolventTemperatureCatalyst/BaseYieldCitation
Boc-protected thioamideMethanolRefluxNone96.5%
Boc-protected thioamideDMF0°C → RTTriethylamine82%
Boc-protected thioamideEthanol80°CHBr (acidic)91%

Key Observations :

  • Solvent Impact : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require base (triethylamine) for neutralization .

  • Temperature : Higher temperatures (e.g., reflux) improve yields in protic solvents like methanol .

  • Acidic Workup : Post-reaction treatment with HBr facilitates ester hydrolysis, enabling direct isolation of intermediates .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative, critical for further derivatization:

  • Conditions : 48% HBr in ethanol at 80°C .

  • Outcome : Quantitative conversion to the carboxylic acid (confirmed by ¹H NMR) .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, exposing the pyrrolidine nitrogen for subsequent functionalization:

  • Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane .

  • Applications : Enables conjugation with pharmacophores in medicinal chemistry .

Solvent Selection

  • Methanol vs. DMF : Methanol achieves higher yields (96.5%) under reflux, while DMF requires stoichiometric base but enables milder conditions .

  • Ethanol with HBr : Facilitates simultaneous ester hydrolysis and Boc deprotection, streamlining synthesis .

Purification Strategies

  • Chromatography : Silica gel chromatography (hexane/ethyl acetate gradient) resolves polar byproducts .

  • Recrystallization : IPA/water mixtures yield high-purity crystalline products .

Mechanistic Considerations

  • Thiazole Cyclization : Follows a two-step mechanism:

    • Nucleophilic Attack : Thioamide sulfur attacks ethyl bromopyruvate’s α-carbon.

    • Cyclization and Elimination : Intramolecular dehydration forms the thiazole ring, releasing HBr .

  • Steric Effects : The Boc group on pyrrolidine minimally hinders cyclization due to its distal position relative to the reaction site .

Comparative Reactivity

Reaction TypeConditionsKey ProductUtility
Thiazole FormationMethanol, refluxEthyl thiazole-4-carboxylateCore scaffold synthesis
Ester HydrolysisHBr, ethanol, 80°CThiazole-4-carboxylic acidBioconjugation
Boc DeprotectionTFA, dichloromethane, RTFree pyrrolidine-thiazole derivativeFurther N-functionalization

Comparison with Similar Compounds

Structural Analog: Ethyl 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxylate

Key Differences :

  • Substituent at Thiazole 2-Position: The target compound has a Boc-protected pyrrolidine, while the analog features a 4-pyridinyl group.
  • Functional Group at Thiazole 4-Position : Both compounds share an ethyl ester group, but the analog includes a methyl group at the 4-position, reducing steric hindrance compared to the Boc-pyrrolidine substituent.

Physicochemical Properties :

Property Target Compound Ethyl 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxylate
Molecular Weight (g/mol) 326.41 ~285.3 (estimated)
Solubility Low in water (lipophilic) Moderate in polar aprotic solvents
Stability High (Boc protection) Moderate (pyridine susceptible to oxidation)

Preparation Methods

Formation of the Thiazole Core

The thiazole ring is typically constructed via a Hantzsch-type reaction or related cyclization methods involving thioamide or aminothioxomethyl precursors with α-haloketones or α-bromoesters. For example, a thioamide intermediate can be reacted with ethyl bromopyruvate in ethanol under cooling conditions (0 °C) followed by gradual warming to ambient temperature to form the ethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylate core structure.

Esterification and Purification

The ethyl ester group at the 4-position of the thiazole ring is typically introduced or preserved by using ethyl bromopyruvate or ethyl 2-bromo-4-methylthiazole-5-carboxylate as starting materials. After the key coupling steps, the crude product is purified by column chromatography using silica gel with gradients of ethyl acetate and heptane or other suitable solvents to afford the pure ethyl ester compound.

Representative Experimental Procedure

Step Reagents & Conditions Description Outcome
1 Boc-protected aminothioxomethyl pyrrolidine (30 g, 123 mmol), Ethyl bromopyruvate (15.7 mL, 125 mmol), Ethanol, 0 °C to RT overnight Dropwise addition of ethyl bromopyruvate to Boc-aminothioxomethyl pyrrolidine in ethanol, stirring overnight Formation of thiazole ring with ethyl ester
2 Triethylamine (30 mL) added post-reaction, concentration under reduced pressure Neutralization and removal of solvents Crude product as brown oil, solidifies on standing
3 Purification by ether washing and evaporation Removal of impurities Yellow solid of ethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylate obtained
4 Column chromatography (silica gel, 5-50% EtOAc/heptane) Final purification Pure compound isolated with high yield

This procedure is adapted from a synthesis reported for related thiazole-piperidine derivatives and is applicable to the pyrrolidine analog.

Research Findings and Notes on Stereochemistry

  • The (R)-configuration at the pyrrolidin-2-yl position is preserved by careful control of reaction conditions, avoiding racemization which can occur via acid-catalyzed imine-enamine tautomerism during aromatization steps.
  • Boc protection is critical to prevent side reactions on the amine during thiazole ring formation and subsequent steps.
  • The ethyl ester group is stable under the reaction conditions used and can be hydrolyzed or further modified if needed for downstream applications.

Summary Table of Key Synthetic Parameters

Parameter Details
Starting materials Boc-protected aminothioxomethyl pyrrolidine, ethyl bromopyruvate
Solvent Ethanol, sometimes DMF for intermediate steps
Temperature 0 °C initial, then ambient temperature overnight
Base Triethylamine for neutralization
Purification Column chromatography on silica gel (5-50% EtOAc/heptane)
Yield Typically high (e.g., 90%+ for intermediate steps)
Stereochemistry (R)-configuration maintained by mild conditions
Analytical confirmation 1H NMR, mass spectrometry, and chromatographic purity

Q & A

Basic: What are standard synthetic routes for preparing Ethyl (R)-2-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)thiazole-4-carboxylate?

Methodological Answer:
The synthesis typically involves three key steps:

Thiazole Ring Formation : Reacting a bromoacetate derivative (e.g., ethyl 2-bromoacetate) with a thiourea or thioamide precursor under basic conditions to form the thiazole core .

Pyrrolidine Functionalization : Introducing the Boc-protected pyrrolidine moiety via coupling reactions. For example, compound 99 in was synthesized using a thioamide intermediate and a Boc-protected pyrrolidine derivative, yielding 54% after purification .

Stereochemical Control : The (R)-configuration is achieved using chiral auxiliaries or enantioselective catalysis, as seen in chiral oxazolidinone-mediated syntheses (e.g., ) .

Key Data from Literature:

StepReagents/ConditionsYieldReference
Thiazole formationEthyl 2-bromoacetate, thiourea, K₂CO₃~60%
Pyrrolidine couplingBoc-protected pyrrolidine, DCC, DMAP54%

Basic: How is the stereochemical integrity of the (R)-pyrrolidin-2-yl group verified?

Methodological Answer:

  • Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (>99%) .
  • X-ray Crystallography : Resolves absolute configuration, as demonstrated in SHELXL-refined structures ( ) .
  • Optical Rotation : Comparison with literature values for Boc-protected chiral pyrrolidines (e.g., reports specific rotation data) .

Advanced: How to resolve contradictions between NMR data and expected structures during characterization?

Methodological Answer:

Verify Synthetic Steps : Re-examine intermediates (e.g., thioamide purity in ) to rule out side reactions .

Advanced NMR Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, utilized ¹H NMR in DMSO-d₆ to resolve aromatic and Boc-group protons .

Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion consistency.

Crystallographic Validation : Resolve ambiguities via single-crystal X-ray diffraction using SHELX programs ( ) .

Case Study : A discrepancy in pyrrolidine coupling efficiency (e.g., lower-than-expected yield in ) was traced to incomplete Boc-deprotection, requiring optimized acidic conditions (TFA/DCM) .

Advanced: What strategies optimize reaction yields for Boc-protected thiazole derivatives?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (DMF, DCM) enhance coupling efficiency for Boc groups .
  • Catalysis : Use DMAP or HOBt to accelerate amide bond formation (e.g., ’s method E) .
  • Temperature Control : Reflux in ethanol () minimizes side reactions during cyclization .
  • Workflow : Implement parallel reaction screening (e.g., ’s combinatorial approach for thiazole carboxamides) .

Example Optimization:

ParameterOptimal ConditionYield Improvement
Coupling reagentDCC/DMAP vs. EDCl/HOBt+15%
Reaction time24 hrs vs. 12 hrs+20%

Basic: What are common applications of this compound in medicinal chemistry?

Methodological Answer:

  • Peptidomimetic Design : The thiazole-pyrrolidine scaffold mimics peptide turn structures, aiding in P-Glycoprotein inhibition studies ( ) .
  • Drug Discovery : Analogous compounds (e.g., ’s thiazole carboxamides) show activity against kinase targets via SAR studies .
  • Protecting Group Strategy : The Boc group enhances solubility and stability during in vitro assays .

Advanced: How to design structure-activity relationship (SAR) studies for thiazole-pyrrolidine derivatives?

Methodological Answer:

Core Modifications : Vary the pyrrolidine substituents (e.g., tert-butyl vs. fluorenylmethyl in ) to assess steric effects .

Thiazole Substitutions : Introduce electron-withdrawing groups (e.g., nitro in ) to modulate electronic properties .

Boc Deprotection : Study unprotected analogs (e.g., using TFA) to evaluate target binding ( ) .

Biological Assays : Use standardized protocols from (e.g., IC₅₀ determination via two-tailed t-tests) .

SAR Data Example:

DerivativeR GroupIC₅₀ (nM)
Boc-protected (R)tert-Butyl12.3
UnprotectedH48.7

Advanced: How to troubleshoot low enantiomeric excess in asymmetric syntheses?

Methodological Answer:

Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s catalyst) for improved enantioselectivity .

Kinetic Resolution : Use enzymes (lipases) to hydrolyze undesired enantiomers .

Crystallization : Chiral resolution via diastereomeric salt formation (e.g., tartaric acid derivatives) .

Case Study : A 70% ee in pyrrolidine coupling ( ) was improved to 98% ee using a modified oxazolidinone auxiliary .

Basic: What safety protocols are critical when handling Boc-protected compounds?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid tert-butoxycarbonyl azide exposure () .
  • PPE : Wear nitrile gloves and safety goggles during synthesis ( ) .
  • Waste Disposal : Neutralize acidic byproducts (e.g., TFA) before disposal per local regulations .

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